3-Hydroxy Darifenacin

Beschreibung

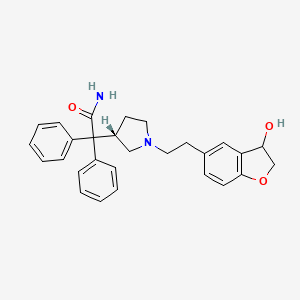

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEQBFMESJKUBQ-XQZUBTRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206048-82-0 | |

| Record name | UK-148993 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UK-148993 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Hydroxy Darifenacin from Darifenacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis of 3-Hydroxy Darifenacin (B195073), a principal metabolite of the M3 selective muscarinic receptor antagonist, darifenacin. While the in vivo formation of 3-Hydroxy Darifenacin is a well-documented metabolic process mediated by cytochrome P450 enzymes, this document focuses on a viable in vitro biocatalytic approach to this synthesis, pertinent to the fields of medicinal chemistry, drug metabolism, and pharmacology. This guide provides a detailed, albeit proposed, experimental protocol, data presentation in a structured format, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, primarily indicated for the treatment of overactive bladder.[1][2][3][4] Its mechanism of action involves the inhibition of acetylcholine binding to M3 receptors on the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity.[2][3][5]

Upon administration, darifenacin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[6] One of the three main metabolic pathways is the monohydroxylation of the dihydrobenzofuran ring, which results in the formation of 3-Hydroxy Darifenacin.[6] This metabolite is a significant circulating species and understanding its pharmacological profile is crucial for a comprehensive assessment of darifenacin's in vivo activity.

This guide presents a proposed biocatalytic method for the synthesis of 3-Hydroxy Darifenacin from darifenacin, utilizing liver microsomes as a source of metabolic enzymes. This in vitro method is a common and effective strategy for producing drug metabolites for analytical and pharmacological studies.[7][8][9][10]

Proposed Synthesis of 3-Hydroxy Darifenacin

The direct chemical hydroxylation of the dihydrobenzofuran ring in darifenacin presents a significant challenge in achieving the desired regioselectivity. Therefore, a biocatalytic approach is proposed as a more efficient and selective method.

Reaction Scheme

Caption: Proposed biocatalytic synthesis of 3-Hydroxy Darifenacin.

Experimental Protocol: Biocatalytic Hydroxylation using Human Liver Microsomes

This protocol is a representative procedure for the in vitro synthesis of drug metabolites and should be optimized for specific laboratory conditions.

Materials:

-

Darifenacin

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH-regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water (HPLC grade)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass Spectrometer (MS)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order: phosphate buffer (pH 7.4), darifenacin (dissolved in a minimal amount of DMSO or methanol), and the NADPH-regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pooled human liver microsomes to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 60-120 minutes). The optimal incubation time should be determined experimentally by monitoring the formation of the product over time.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation and Extraction: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the parent drug and its metabolites.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitution and Analysis: Reconstitute the dried residue in a suitable mobile phase (e.g., 50:50 acetonitrile:water) for HPLC analysis.

-

Purification: The 3-Hydroxy Darifenacin can be purified from the reaction mixture using preparative HPLC.

-

Characterization: The purified product should be characterized by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed biocatalytic synthesis of 3-Hydroxy Darifenacin. These values are for illustrative purposes and would need to be determined experimentally.

| Parameter | Value | Method of Analysis |

| Reaction Yield | 15-25% | HPLC |

| Purity (post-HPLC) | >98% | HPLC-UV |

| Molecular Formula | C₂₈H₃₀N₂O₃ | HRMS |

| Molecular Weight | 442.55 g/mol | HRMS |

| Mass (m/z) [M+H]⁺ | Calculated: 443.2335, Observed: 443.2338 | HRMS |

| ¹H NMR | Consistent with the structure of 3-Hydroxy Darifenacin | NMR Spectroscopy |

| ¹³C NMR | Consistent with the structure of 3-Hydroxy Darifenacin | NMR Spectroscopy |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed biocatalytic synthesis and purification of 3-Hydroxy Darifenacin.

Caption: Workflow for the biocatalytic synthesis of 3-Hydroxy Darifenacin.

Signaling Pathway of Darifenacin

Darifenacin exerts its therapeutic effect by antagonizing the M3 muscarinic acetylcholine receptor in the bladder. The following diagram depicts the signaling pathway involved.

Caption: Mechanism of action of Darifenacin at the M3 receptor.

Conclusion

This technical guide provides a framework for the synthesis of 3-Hydroxy Darifenacin from its parent compound, darifenacin, through a biocatalytic approach. While a direct chemical synthesis remains an area for further research, the use of human liver microsomes offers a reliable and selective method for producing this key metabolite. The provided protocols and diagrams serve as a valuable resource for researchers in drug development and metabolism, facilitating further investigation into the pharmacology and disposition of darifenacin and its metabolites.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 3. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Darifenacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

The Pharmacology of 3-Hydroxy Darifenacin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin (B195073) is a selective M3 muscarinic receptor antagonist utilized in the management of overactive bladder (OAB). Following oral administration, darifenacin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. One of the principal circulating metabolites is 3-Hydroxy Darifenacin, also known as UK-148,993. Understanding the pharmacological activity of this metabolite is crucial for a comprehensive assessment of darifenacin's overall clinical effect and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the mechanism of action of 3-Hydroxy Darifenacin, focusing on its receptor binding affinity, the associated signaling pathways, and the experimental methodologies used for its characterization.

Metabolism of Darifenacin

The metabolic conversion of darifenacin to 3-Hydroxy Darifenacin is a primary step in its biotransformation. This process, along with other metabolic routes, is depicted in the workflow below.

Caption: Metabolic pathway of Darifenacin to 3-Hydroxy Darifenacin.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of 3-Hydroxy Darifenacin is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Like its parent compound, 3-Hydroxy Darifenacin binds to these receptors, thereby inhibiting the physiological effects of acetylcholine.

Receptor Binding Affinity

Quantitative analysis of the binding affinity of 3-Hydroxy Darifenacin to the five human muscarinic receptor subtypes (M1-M5) has been determined using radioligand binding assays. The inhibitory constants (Ki) from these studies are summarized in the table below.

| Receptor Subtype | Ki (nM)[1] |

| M1 | 17.78 |

| M2 | 79.43 |

| M3 | 2.24 |

| M4 | 36.31 |

| M5 | 6.17 |

The data indicates that 3-Hydroxy Darifenacin exhibits the highest affinity for the M3 muscarinic receptor subtype, followed by the M5 and M1 subtypes. The affinity for M2 and M4 receptors is considerably lower. This binding profile suggests a degree of selectivity for the M3 receptor, which is the primary target for the treatment of OAB.

M3 Receptor Signaling Pathway and Antagonism

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this pathway by acetylcholine leads to smooth muscle contraction, a key process in bladder function. 3-Hydroxy Darifenacin, as a competitive antagonist, blocks this signaling cascade at the receptor level.

Caption: M3 receptor signaling pathway and antagonism by 3-Hydroxy Darifenacin.

Experimental Protocols

The characterization of 3-Hydroxy Darifenacin's mechanism of action relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor. The protocol outlined below is a representative method for assessing the binding of 3-Hydroxy Darifenacin to muscarinic receptors expressed in a recombinant cell line.

Objective: To determine the inhibitory constant (Ki) of 3-Hydroxy Darifenacin at the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: 3-Hydroxy Darifenacin.

-

Non-specific Binding Control: Atropine (B194438) (1 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well microplates, vacuum filtration manifold.

Procedure:

-

Membrane Preparation: A crude membrane fraction is prepared from the CHO cells by homogenization and differential centrifugation. The final membrane pellet is resuspended in assay buffer, and protein concentration is determined.

-

Assay Setup: The assay is performed in a 96-well plate format. For each receptor subtype, the following are added to the wells:

-

Total Binding: Cell membranes, [³H]-NMS, and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine (to saturate all muscarinic receptors).

-

Competition Binding: Cell membranes, [³H]-NMS, and varying concentrations of 3-Hydroxy Darifenacin.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.

-

The percentage of specific binding at each concentration of 3-Hydroxy Darifenacin is determined.

-

The data is plotted as the percentage of specific binding versus the log concentration of 3-Hydroxy Darifenacin to generate a competition curve.

-

The IC50 value (the concentration of 3-Hydroxy Darifenacin that inhibits 50% of the specific binding of the radioligand) is determined from the curve using non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

3-Hydroxy Darifenacin, a major metabolite of darifenacin, is a potent antagonist of muscarinic acetylcholine receptors. Its mechanism of action is characterized by competitive binding to these receptors, with a notable selectivity for the M3 subtype. This pharmacological profile suggests that 3-Hydroxy Darifenacin likely contributes to the overall clinical efficacy of its parent drug in the treatment of overactive bladder. The in-depth understanding of its receptor binding affinities and the underlying signaling pathways, as elucidated through rigorous experimental protocols, is essential for the continued development and optimization of selective antimuscarinic therapies. Further functional studies would be beneficial to fully characterize the antagonist properties of this metabolite.

References

3-Hydroxy Darifenacin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy Darifenacin (B195073), a primary active metabolite of the muscarinic receptor antagonist, Darifenacin. This document details its core physicochemical properties, biological activity, and the relevant experimental methodologies for its study.

Core Compound Data

3-Hydroxy Darifenacin is a key metabolite formed through the hepatic metabolism of Darifenacin, primarily mediated by cytochrome P450 enzymes.[1][2][3][4] It functions as a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).

| Property | Value | Source |

| CAS Number | 206048-82-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₂₈H₃₀N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 442.55 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Synonyms | UK-148,993, (3S)-1-[2-(2,3-dihydro-3-hydroxy-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide | --INVALID-LINK-- |

Biological Activity and Signaling Pathways

As a metabolite of Darifenacin, 3-Hydroxy Darifenacin is an antagonist of M1-5 muscarinic receptors. Its binding affinity across the different receptor subtypes has been characterized, demonstrating a profile that contributes to the overall pharmacological effect of the parent drug.

| Receptor Subtype | Kᵢ (nM) |

| M1 | 17.78 |

| M2 | 79.43 |

| M3 | 2.24 |

| M4 | 36.31 |

| M5 | 6.17 |

Data derived from studies in CHO cells.

The primary mechanism of action involves the blockade of muscarinic receptors, particularly the M3 subtype, which are coupled to Gq proteins. This antagonism inhibits the phospholipase C (PLC) signaling cascade, leading to a decrease in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium levels results in the relaxation of smooth muscle, such as the detrusor muscle of the bladder.

Below are diagrams illustrating the metabolic formation of 3-Hydroxy Darifenacin and its subsequent action on the M3 muscarinic receptor signaling pathway.

Experimental Protocols

Synthesis and Purification

A potential purification protocol for 3-Hydroxy Darifenacin from a reaction mixture or biological matrix would likely involve Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Based on methods developed for Darifenacin, a C18 column could be utilized with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[7][8]

Illustrative RP-HPLC Purification Workflow:

Muscarinic Receptor Binding Assay

To determine the binding affinity (Kᵢ) of 3-Hydroxy Darifenacin for muscarinic receptor subtypes, a competitive radioligand binding assay can be employed. This method measures the ability of the compound to displace a known radiolabeled antagonist from the receptor.

Key Components:

-

Membrane Preparations: Membranes from cells expressing the specific human muscarinic receptor subtype (M1-M5).

-

Radioligand: A non-selective muscarinic antagonist, such as [³H]N-methylscopolamine ([³H]NMS), is commonly used.

-

Test Compound: 3-Hydroxy Darifenacin at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.

General Protocol:

-

Incubate the cell membranes with the radioligand and varying concentrations of 3-Hydroxy Darifenacin.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the concentration of 3-Hydroxy Darifenacin that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

References

- 1. ClinPGx [clinpgx.org]

- 2. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of 3-Hydroxy Darifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 3-Hydroxy Darifenacin (B195073), a primary metabolite of the M3 selective muscarinic receptor antagonist, Darifenacin. This document compiles available data on its binding affinity at muscarinic receptors and its metabolic context, supplemented with detailed, representative experimental protocols and visualizations to support further research and development.

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, primarily used in the treatment of overactive bladder. Following administration, Darifenacin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] One of the main metabolic routes is monohydroxylation of the dihydrobenzofuran ring, leading to the formation of 3-Hydroxy Darifenacin.[1][2] Understanding the pharmacological profile of this major metabolite is crucial for a complete assessment of the drug's overall activity and potential for drug-drug interactions. While the major circulating metabolites of darifenacin are generally considered unlikely to contribute significantly to the overall clinical effect, it is noted that the primary metabolite possesses about 11% of the activity of the parent compound and is approximately 50-fold less potent when corrected for in vivo protein binding.

Muscarinic Receptor Binding Affinity

The primary in vitro pharmacological data available for 3-Hydroxy Darifenacin pertains to its binding affinity for the five human muscarinic receptor subtypes (M1-M5). These studies, conducted using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors, have determined the inhibitor constant (Ki) for 3-Hydroxy Darifenacin at each subtype.

Data Presentation

The following table summarizes the quantitative data for the binding affinity of 3-Hydroxy Darifenacin to the M1-M5 muscarinic receptor subtypes.

| Receptor Subtype | Ki (nM) |

| M1 | 17.78 |

| M2 | 79.43 |

| M3 | 2.24 |

| M4 | 36.31 |

| M5 | 6.17 |

Data sourced from studies in CHO cells.

Experimental Protocols

While the specific, detailed protocols used to generate the above data for 3-Hydroxy Darifenacin are not publicly available, this section provides representative, detailed methodologies for key in vitro assays typically used to characterize muscarinic receptor antagonists.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay using membranes from CHO cells expressing a specific human muscarinic receptor subtype and a non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 3-Hydroxy Darifenacin) for a specific muscarinic receptor subtype.

Materials:

-

CHO cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES) at physiological pH (7.4).

-

Non-specific binding control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

-

Test compound: 3-Hydroxy Darifenacin at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen CHO cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate for each condition:

-

Total Binding: Assay buffer, [³H]-NMS, and cell membranes.

-

Non-specific Binding: Assay buffer, [³H]-NMS, non-specific binding control (atropine), and cell membranes.

-

Competitive Binding: Assay buffer, [³H]-NMS, varying concentrations of the test compound (3-Hydroxy Darifenacin), and cell membranes.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Phosphoinositide Turnover

This protocol describes a functional assay to measure the antagonist activity of a test compound at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying its ability to inhibit agonist-induced phosphoinositide (PI) turnover.

Objective: To determine the functional potency (e.g., pA2 value) of a test compound as an antagonist at M1, M3, or M5 muscarinic receptors.

Materials:

-

Intact CHO cells expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).

-

[³H]-myo-inositol.

-

Agonist: A muscarinic agonist such as carbachol (B1668302) or acetylcholine.

-

Test compound: 3-Hydroxy Darifenacin at various concentrations.

-

Lithium chloride (LiCl) solution.

-

Dowex anion-exchange resin.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture and Labeling: Culture the CHO cells to an appropriate confluency and then incubate them with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (3-Hydroxy Darifenacin) or vehicle for a defined period.

-

Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol) to stimulate the cells in the presence of LiCl. LiCl inhibits the breakdown of inositol (B14025) phosphates, allowing them to accumulate.

-

Termination and Extraction: After a specific incubation time, terminate the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) and extract the inositol phosphates.

-

Separation: Separate the total inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography.

-

Quantification: Quantify the amount of [³H]-inositol phosphates in each sample using a scintillation counter.

-

Data Analysis:

-

Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.

-

Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of 3-Hydroxy Darifenacin.

Caption: Metabolic pathway of Darifenacin to 3-Hydroxy Darifenacin.

Caption: Mechanism of M3 muscarinic receptor antagonism.

Caption: Workflow for a radioligand binding assay.

Conclusion

3-Hydroxy Darifenacin is a principal metabolite of Darifenacin, exhibiting a distinct in vitro pharmacological profile at muscarinic receptors. The available data indicates that while it retains some affinity for muscarinic receptors, particularly the M3 subtype, its potency is considerably lower than the parent compound. This technical guide provides the foundational data and representative experimental frameworks to aid researchers in the further investigation and understanding of the complete pharmacological signature of Darifenacin and its metabolites. Further studies, particularly functional assays to determine the antagonist potency (e.g., pA2 values), would be beneficial for a more comprehensive in vitro characterization.

References

An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of 3-Hydroxy Darifenacin

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy darifenacin (B195073) is a metabolite of darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] Understanding the binding profile of its metabolites is crucial for a comprehensive pharmacological assessment. This document provides a technical overview of the muscarinic receptor binding affinity of 3-hydroxy darifenacin, including quantitative binding data and detailed experimental methodologies.

Core Data Presentation: Muscarinic Receptor Binding Affinity

The binding affinity of 3-hydroxy darifenacin for the five human muscarinic receptor subtypes (M1-M5) has been determined using in vitro radioligand binding assays with Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.[1] The inhibition constants (Ki) are summarized in the table below, providing a clear comparison of its affinity across the receptor subtypes.

| Receptor Subtype | Ki (nM) |

| M1 | 17.78 |

| M2 | 79.43 |

| M3 | 2.24 |

| M4 | 36.31 |

| M5 | 6.17 |

| Data sourced from MedChemExpress.[1] |

These data indicate that 3-hydroxy darifenacin is a potent antagonist at M3 and M5 muscarinic receptors, with a moderate affinity for the M1 and M4 subtypes, and the lowest affinity for the M2 subtype.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of muscarinic receptor binding affinity for unlabeled ligands like 3-hydroxy darifenacin is typically achieved through competitive inhibition radioligand binding assays.[3][4] The following protocol is a representative methodology for such an experiment.

Objective: To determine the inhibition constant (Ki) of 3-hydroxy darifenacin at human M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells stably expressing individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[4]

-

Radioligand: [N-methyl-3H]-scopolamine ([3H]NMS), a non-selective muscarinic antagonist.[4][5]

-

Test Compound: 3-Hydroxy darifenacin, dissolved to create a range of concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled, high-affinity muscarinic antagonist like atropine (B194438).[4]

-

Assay Buffer: HEPES buffer (20 mM, pH 7.4) or a similar physiological buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[4][6]

-

Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C).[6]

-

Scintillation Counter: For quantifying radioactivity.

-

Ancillary Equipment: 96-well plates, pipettes, centrifuges.

Procedure:

-

Membrane Preparation:

-

Frozen cell pellets expressing the target receptor are thawed and homogenized in an ice-cold lysis buffer.[6]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

-

The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.[6]

-

The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined (e.g., using a BCA assay).[6]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add receptor membranes, a fixed concentration of [3H]NMS (typically at or below its Kd value, e.g., 0.1-0.4 nM), and assay buffer.[4]

-

Non-specific Binding Wells: Add receptor membranes, [3H]NMS, and a saturating concentration of atropine (1 µM).[4]

-

Competition Wells: Add receptor membranes, [3H]NMS, and varying concentrations of 3-hydroxy darifenacin (typically spanning several orders of magnitude, e.g., 10^-12 M to 10^-4 M).[7]

-

-

Incubation:

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration of the plate contents through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]

-

The filters are immediately washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.[6]

-

-

Radioactivity Measurement:

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding (counts from atropine wells) from the total binding.

-

IC50 Determination: The data from the competition wells are plotted as the percentage of specific binding versus the logarithm of the 3-hydroxy darifenacin concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of 3-hydroxy darifenacin that inhibits 50% of the specific binding of [3H]NMS).[8]

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand ([3H]NMS) and Kd is its dissociation constant for the receptor.[4]

-

Mandatory Visualizations

Caption: Workflow for a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. They are broadly classified into two major signaling pathways based on the G-protein they couple to.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Given its binding profile, 3-hydroxy darifenacin would primarily antagonize the Gq/11-mediated signaling of the M3 and M5 receptors.

Caption: Gq/11 signaling pathway for M1, M3, and M5 receptors.

Caption: Gi/o signaling pathway for M2 and M4 receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ics.org [ics.org]

- 5. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. ics.org [ics.org]

- 8. merckmillipore.com [merckmillipore.com]

The Cytochrome P450 Isoforms CYP2D6 and CYP3A4 in the Metabolic Formation of 3-Hydroxy Darifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin (B195073), a selective M3 muscarinic receptor antagonist, is a primary therapeutic agent for the management of overactive bladder. Its efficacy and potential for drug-drug interactions are significantly influenced by its extensive hepatic metabolism. This technical guide provides a comprehensive overview of the critical roles of cytochrome P450 isoforms CYP2D6 and CYP3A4 in the formation of 3-hydroxy darifenacin, a principal metabolite. This document details the metabolic pathways, summarizes available quantitative data, presents relevant experimental protocols, and includes visualizations to elucidate the complex enzymatic processes and experimental workflows involved in darifenacin metabolism research.

Introduction

Darifenacin undergoes significant first-pass metabolism in the liver, with CYP2D6 and CYP3A4 being the predominant enzymes responsible for its biotransformation.[1][2][3] One of the three primary metabolic pathways is the monohydroxylation of the dihydrobenzofuran ring.[2][3] This hydroxylation leads to the formation of hydroxylated metabolites, with 3-hydroxy darifenacin being a key product. Understanding the specific contributions and kinetic parameters of CYP2D6 and CYP3A4 in this hydroxylation reaction is crucial for predicting darifenacin's pharmacokinetic variability, assessing the risk of drug-drug interactions, and optimizing its clinical use.

Metabolic Pathway of Darifenacin

The metabolism of darifenacin is complex, involving multiple enzymatic reactions. The formation of 3-hydroxy darifenacin occurs through the oxidation of the dihydrobenzofuran moiety of the darifenacin molecule. Both CYP2D6 and CYP3A4 have been identified as the catalysts for this reaction.

Quantitative Contribution of CYP2D6 and CYP3A4

Co-administration of darifenacin with potent CYP3A4 inhibitors, such as ketoconazole, leads to a significant increase in darifenacin exposure, suggesting a major role for CYP3A4 in its overall clearance.[2][3] Conversely, the presence of a potent CYP2D6 inhibitor like paroxetine (B1678475) results in a more moderate increase in darifenacin exposure.[3] It is important to note that these findings reflect the overall metabolism of darifenacin and not specifically the 3-hydroxylation pathway.

A subset of the population, known as poor metabolizers (PMs), have deficient CYP2D6 activity. In these individuals, the metabolism of darifenacin is primarily handled by CYP3A4.[3] Studies in CYP2D6 poor metabolizers have shown a 1.9-fold and 1.7-fold higher Cmax and AUC of darifenacin, respectively, compared to extensive metabolizers (EMs).[3]

Table 1: Summary of CYP2D6 and CYP3A4 Contribution to Darifenacin Metabolism

| Parameter | CYP2D6 | CYP3A4 | Reference |

| Primary Role | Metabolism of Darifenacin | Metabolism of Darifenacin | [1][2][3] |

| Metabolic Reaction | Monohydroxylation, N-dealkylation | Monohydroxylation, Dihydrobenzofuran ring opening, N-dealkylation | [2][3] |

| Impact of Inhibition | Moderate increase in darifenacin exposure with inhibitors (e.g., paroxetine) | Significant increase in darifenacin exposure with inhibitors (e.g., ketoconazole) | [2][3] |

| Genetic Polymorphism | Significant impact; metabolism shifts to CYP3A4 in poor metabolizers | Less pronounced impact of genetic polymorphism on overall metabolism | [3] |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for key experiments used to investigate the role of CYP enzymes in drug metabolism. These protocols can be adapted for the specific study of 3-hydroxy darifenacin formation.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines the steps to determine the formation of 3-hydroxy darifenacin from darifenacin in a pooled human liver microsomal system.

Objective: To quantify the formation of 3-hydroxy darifenacin and to assess the relative contribution of CYP2D6 and CYP3A4 through chemical inhibition.

Materials:

-

Darifenacin

-

3-Hydroxy darifenacin (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

CYP2D6 selective inhibitor (e.g., Quinidine)

-

CYP3A4 selective inhibitor (e.g., Ketoconazole)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., deuterated darifenacin)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLMs, and darifenacin at various concentrations. For inhibition studies, pre-incubate the microsomes with the selective inhibitors for a specified time before adding darifenacin.

-

Initiation of Reaction: Pre-warm the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new set of tubes for analysis.

-

LC-MS/MS Analysis: Quantify the concentration of 3-hydroxy darifenacin in the supernatant using a validated LC-MS/MS method with a reference standard and an internal standard.

Metabolism using Recombinant Human CYP Enzymes

This protocol is designed to determine the kinetic parameters of 3-hydroxy darifenacin formation by individual CYP isoforms.

Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the formation of 3-hydroxy darifenacin by recombinant human CYP2D6 and CYP3A4.

Materials:

-

Darifenacin

-

3-Hydroxy darifenacin (as a reference standard)

-

Recombinant human CYP2D6 and CYP3A4 enzymes (with cytochrome P450 reductase and cytochrome b5)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation Setup: Prepare separate incubation mixtures for CYP2D6 and CYP3A4. Each mixture should contain buffer, the recombinant enzyme, and a range of darifenacin concentrations.

-

Reaction Initiation and Incubation: Follow the same procedure as for the HLM assay (steps 2 and 3).

-

Reaction Termination and Sample Processing: Follow the same procedure as for the HLM assay (steps 4 and 5).

-

LC-MS/MS Analysis: Quantify the amount of 3-hydroxy darifenacin formed.

-

Data Analysis: Plot the rate of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each enzyme.

Conclusion

CYP2D6 and CYP3A4 are the cornerstones of darifenacin metabolism, with the formation of 3-hydroxy darifenacin being a significant metabolic pathway. While the qualitative roles of these enzymes are well-documented, a deeper quantitative understanding of their individual contributions to 3-hydroxylation would further refine our ability to predict and manage the clinical pharmacology of darifenacin. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct in vitro studies to elucidate these finer details. Further research to determine the specific kinetic parameters for 3-hydroxy darifenacin formation is warranted to enhance personalized medicine approaches for patients treated with darifenacin.

References

Discovery and initial characterization of darifenacin metabolites

An In-Depth Technical Guide to the Discovery and Initial Characterization of Darifenacin (B195073) Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. The document details the primary metabolic pathways, summarizes key quantitative data, outlines experimental protocols for metabolite characterization, and visualizes complex processes to facilitate understanding.

Introduction to Darifenacin Metabolism

Darifenacin is extensively metabolized in the liver following oral administration, with very little unchanged drug recovered in feces, indicating good absorption from the gastrointestinal tract.[1][2] This extensive hepatic metabolism is mediated primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][3][4] The metabolism is subject to saturation, leading to a proportionally greater increase in plasma concentrations than the increase in dose.[2][3] Due to this significant first-pass metabolism, the absolute bioavailability of the extended-release formulation is estimated to be between 15% and 19%.[5][6] Understanding the metabolic pathways and the resulting metabolites is crucial for comprehending the drug's pharmacokinetic profile, potential drug-drug interactions, and overall clinical effect.

Primary Metabolic Pathways

The biotransformation of darifenacin occurs via three principal routes across all species studied, including humans, mice, rats, and dogs, with no significant species-specific differences observed.[1][7]

The main metabolic pathways are:

-

Monohydroxylation: This occurs on the dihydrobenzofuran ring.

-

Dihydrobenzofuran Ring Opening: An oxidative process that cleaves the furan (B31954) ring.

-

N-dealkylation: This reaction takes place at the pyrrolidine (B122466) nitrogen.[3][4][7]

The initial products of these pathways are the major circulating metabolites; however, they are not considered to contribute significantly to the overall clinical efficacy of darifenacin.[4] One study noted that three main circulating metabolites were identified as UK-148,993, UK-73,689, and UK-88862, with only UK-148,993 showing some minor antimuscarinic activity.[2]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and metabolic data for darifenacin and its metabolites, compiled from various in vivo and in vitro studies.

Table 1: Pharmacokinetic Parameters of Darifenacin

| Parameter | Value | Species/Condition | Citation |

|---|---|---|---|

| Absolute Bioavailability | 15.4% (7.5 mg PR tablet) | Human | [3] |

| 18.6% (15 mg PR tablet) | Human | [3] | |

| Plasma Protein Binding | ~98% (to α1-acid glycoprotein) | Human, Mouse, Rat, Dog | [1][3][4] |

| Volume of Distribution (Vss) | 163 - 276 L | Human | [3][4] |

| Plasma Clearance | 36 - 52 L/h | Human | [3] |

| Terminal Half-life (t½) | 14 - 16 hours (PR formulation) | Human | [3] |

| Excretion | ~60% in Urine, ~40% in Feces | Human | [6][8] |

| Unchanged Drug Excreted | < 3% | Human |[2][3] |

Table 2: Population Pharmacokinetic Parameters for Darifenacin and its Hydroxylated Metabolite (in a typical male CYP2D6 extensive metabolizer)

| Parameter | Value (mean +/- SEM) | Citation |

|---|---|---|

| Clearance (CL) | 40.2 +/- 2.0 L/h | [5] |

| Volume of Distribution (Central) | 34.7 +/- 4.6 L |[5] |

Table 3: Effect of CYP Inhibitors on Darifenacin and Metabolite Exposure

| Inhibitor | Effect on Darifenacin | Effect on Metabolite Exposure | Citation |

|---|---|---|---|

| Ketoconazole (B1673606) (CYP3A4) | ~9.5-fold increase in Cmax; F increased to ~100% | 61.2% decrease | [3][5] |

| Erythromycin (CYP3A4) | ~2.3-fold increase in Cmax | 28.8% decrease | [3][5] |

| Fluconazole (CYP3A4/2D6) | ~1.9-fold increase in Cmax | Not specified | [3] |

| Cimetidine (Mixed CYP) | 34% increase in mean steady state exposure | Not specified |[9] |

Experimental Protocols

The characterization of darifenacin metabolites relies on a combination of in vitro and in vivo studies, followed by advanced analytical techniques for identification and quantification.

In Vitro Metabolism Studies

-

Objective: To identify the primary metabolic pathways and the enzymes responsible for darifenacin's biotransformation.

-

Methodology:

-

Incubation: Darifenacin is incubated with human liver microsomes (HLMs), which contain a high concentration of CYP450 enzymes. The incubation mixture typically includes a NADPH-generating system to support enzymatic activity.

-

Inhibitor Screening: To identify specific CYP isozymes, incubations are performed in the presence of selective chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine (B1679956) for CYP2D6).

-

Sample Quenching: After a set incubation time, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile.

-

Analysis: The quenched samples are then centrifuged, and the supernatant is analyzed using LC-MS/MS to identify and quantify the metabolites formed.[10]

-

In Vivo Metabolism and Excretion Studies

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of darifenacin in living organisms.

-

Methodology:

-

Dosing: Radiolabelled ([¹⁴C]) darifenacin is administered orally to test species (e.g., mouse, rat, dog) and human volunteers.[1][7]

-

Sample Collection: Urine, feces, and plasma samples are collected at various time points post-dose.

-

Radioactivity Measurement: Total radioactivity in the collected samples is measured to determine the extent of absorption and the routes and rates of excretion.

-

Metabolite Profiling: Samples are processed and analyzed by techniques like HPLC with radiometric detection and LC-MS/MS to separate and identify the radioactive peaks corresponding to the parent drug and its metabolites.[1][7]

-

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying darifenacin and its metabolites in complex biological matrices due to its high sensitivity and selectivity.[11][12]

-

Sample Preparation:

-

A common technique is liquid-liquid extraction (LLE). For example, 100 µL of plasma is extracted using an organic solvent to separate the analytes from matrix components.[11]

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Zorbax SB C18, 4.6×75 mm, 3.5 µm) is typically used.[11]

-

Mobile Phase: A gradient or isocratic mixture, often consisting of an ammonium (B1175870) acetate (B1210297) buffer and an organic modifier like methanol (B129727) or acetonitrile, is used to separate the compounds.[11]

-

-

Mass Spectrometric Detection:

-

Instrument: A triple quadrupole mass spectrometer is operated in positive ion mode.

-

Technique: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and a stable isotope-labeled internal standard (e.g., darifenacin-d4).[11]

-

Example Transitions: Darifenacin (m/z 427.3 → 147.3).[11]

-

Factors Influencing Darifenacin Metabolism

The metabolism of darifenacin is influenced by several factors, primarily related to the activity of CYP2D6 and CYP3A4 enzymes.

-

Genetic Polymorphism: A subset of the population (e.g., ~7% of Caucasians) are poor metabolizers (PMs) of drugs handled by CYP2D6.[4][13] In these individuals, darifenacin is metabolized mainly by CYP3A4, leading to decreased clearance and significantly higher plasma concentrations compared to extensive metabolizers (EMs).[13]

-

Drug-Drug Interactions: Co-administration with potent inhibitors of CYP3A4 (like ketoconazole) or CYP2D6 can dramatically increase darifenacin plasma levels, necessitating dose adjustments.[4][9][13] Conversely, co-administration with inducers of these enzymes could potentially decrease darifenacin exposure.

-

Physiological Factors: Factors such as moderate hepatic impairment can increase plasma concentrations of the drug, while renal insufficiency does not appear to have a significant effect.[3] Race and gender have also been shown to affect bioavailability and clearance, respectively.[5]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Population pharmacokinetic modelling of darifenacin and its hydroxylated metabolite using pooled data, incorporating saturable first-pass metabolism, CYP2D6 genotype and formulation-dependent bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Darifenacin - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. urology-textbook.com [urology-textbook.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

Preclinical Biological Activity of 3-Hydroxy Darifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preclinical biological activity of 3-Hydroxy Darifenacin (B195073), a principal metabolite of the M3 selective muscarinic receptor antagonist, Darifenacin. Darifenacin is utilized in the management of overactive bladder (OAB).[1][2] Understanding the pharmacological profile of its metabolites is crucial for a complete assessment of the parent drug's efficacy and safety. This document summarizes the available quantitative in vitro data, outlines detailed experimental protocols relevant to the study of muscarinic antagonists, and visualizes key pathways and workflows.

While in vitro data for 3-Hydroxy Darifenacin is available, it is important to note that specific in vivo preclinical studies on this metabolite, particularly concerning its effects on bladder contraction and salivary secretion, are not extensively reported in publicly available literature. Therefore, this guide also provides detailed methodologies for standard preclinical models used to assess the activity of muscarinic antagonists, which could be applied to further investigate the in vivo profile of 3-Hydroxy Darifenacin.

In Vitro Biological Activity

3-Hydroxy Darifenacin has been identified as an active metabolite of Darifenacin, formed primarily through monohydroxylation, a process mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[3][4] This metabolite demonstrates antagonistic activity across all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[5]

Quantitative Data: Muscarinic Receptor Binding Affinity

The binding affinity of 3-Hydroxy Darifenacin for the M1-M5 muscarinic receptors has been determined in vitro using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors. The inhibition constants (Ki) are summarized in the table below.

| Receptor Subtype | Ki (nM) |

| M1 | 17.78 |

| M2 | 79.43 |

| M3 | 2.24 |

| M4 | 36.31 |

| M5 | 6.17 |

| Data sourced from MedChemExpress, citing Mansfield KJ, et al. J Pharmacol Exp Ther. 2009 Mar;328(3):893-9.[5] |

These data indicate that 3-Hydroxy Darifenacin is a potent antagonist at the M3 muscarinic receptor, with a higher affinity for M3 and M5 subtypes compared to M1, M2, and M4. The high affinity for the M3 receptor, which is predominantly responsible for bladder detrusor muscle contraction, suggests that this metabolite may contribute to the overall therapeutic effect of Darifenacin in treating overactive bladder.[6]

Signaling Pathway

3-Hydroxy Darifenacin, as a muscarinic receptor antagonist, exerts its effect by blocking the action of acetylcholine (ACh) at these G-protein coupled receptors. The M3 receptor, a key target in the treatment of overactive bladder, is coupled to the Gq/11 protein. Inhibition of this pathway by an antagonist like 3-Hydroxy Darifenacin prevents the downstream signaling cascade that leads to smooth muscle contraction.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of muscarinic antagonists are provided below. While these represent standard methodologies in the field, it is important to reiterate the lack of specific published studies applying these in vivo models directly to 3-Hydroxy Darifenacin.

In Vitro: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors expressed in a cell line.

1. Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) to each well.

-

Add increasing concentrations of the unlabeled test compound (3-Hydroxy Darifenacin) to the wells.

-

To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of control wells.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, separating the bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Measurement of Bladder Contraction in Rodents

This protocol describes a method to assess the effect of a test compound on bladder function in an anesthetized rat model.

1. Animal Preparation:

-

Anesthetize a female Sprague-Dawley rat with an appropriate anesthetic (e.g., urethane).

-

Make a midline abdominal incision to expose the urinary bladder.

-

Insert a catheter into the dome of the bladder and secure it with a purse-string suture.

-

Exteriorize the catheter and close the abdominal incision.

2. Cystometry:

-

Connect the bladder catheter to a pressure transducer and a syringe pump.

-

Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).

-

Record the intravesical pressure continuously. Micturition contractions will be observed as rhythmic increases in pressure.

-

After a baseline recording period, administer the test compound (3-Hydroxy Darifenacin) intravenously or intraperitoneally.

-

Continue to record the cystometrogram to assess changes in bladder capacity, micturition pressure, and the frequency of bladder contractions.

3. Data Analysis:

-

Analyze the cystometrogram to determine key parameters before and after drug administration, including:

-

Basal pressure

-

Threshold pressure for inducing a micturition contraction

-

Maximal micturition pressure

-

Inter-contraction interval

-

Bladder capacity

-

-

Compare the pre- and post-drug values to determine the effect of the compound on bladder function.

In Vivo: Pilocarpine-Induced Salivation in Rodents

This protocol is used to evaluate the antisialagogue (saliva-inhibiting) effect of a test compound in mice, a common preclinical model to assess a significant side effect of antimuscarinic drugs.[7][8]

1. Animal Preparation:

-

Use male or female mice of a suitable strain (e.g., C57BL/6).

-

Administer the test compound (3-Hydroxy Darifenacin) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

A control group should receive the vehicle.

2. Induction and Collection of Saliva:

-

After a predetermined pretreatment time, administer a sialogogue, such as pilocarpine (B147212) (a muscarinic agonist), to stimulate salivation.[7][8]

-

Immediately after pilocarpine administration, place a pre-weighed cotton ball into the mouth of each mouse.

-

Collect saliva for a fixed period (e.g., 15 minutes).

-

Remove the cotton ball and re-weigh it to determine the amount of saliva secreted.

3. Data Analysis:

-

Calculate the net weight of the saliva collected for each animal.

-

Compare the amount of saliva secreted in the drug-treated groups to the vehicle-treated control group.

-

A dose-dependent reduction in saliva production indicates an antisialagogue effect of the test compound.

Preclinical Safety and Toxicology

Conclusion

3-Hydroxy Darifenacin is a pharmacologically active metabolite of Darifenacin with potent antagonist activity at muscarinic receptors, particularly the M3 and M5 subtypes, as demonstrated by in vitro binding assays.[5] Its high affinity for the M3 receptor suggests a potential contribution to the therapeutic efficacy of Darifenacin in the treatment of overactive bladder. However, a comprehensive understanding of its in vivo biological activity requires further preclinical investigation using established animal models that assess bladder function and potential side effects such as effects on salivary secretion. The detailed experimental protocols provided in this guide offer a framework for conducting such essential preclinical studies. The continued investigation into the pharmacology of active metabolites like 3-Hydroxy Darifenacin is vital for a thorough understanding of drug action and for the development of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. Darifenacin, an M3 selective receptor antagonist, is an effective and well-tolerated once-daily treatment for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A Method for the Measurement of Salivary Gland Function in Mice [jove.com]

- 8. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Time-to-effect with darifenacin in overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

3-Hydroxy Darifenacin: A Comprehensive Technical Guide on the Major Circulating Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-hydroxy darifenacin (B195073), the primary circulating active metabolite of darifenacin. Darifenacin is a selective M3 muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1] A thorough understanding of its metabolism and the pharmacological profile of its metabolites is critical for drug development and clinical application. This document outlines the metabolic pathway, pharmacokinetic profile, pharmacodynamic activity, and analytical methodologies for the quantification of 3-hydroxy darifenacin.

Metabolism of Darifenacin

Darifenacin undergoes extensive hepatic metabolism following oral administration, which accounts for its low absolute bioavailability (approximately 15-19% for 7.5 mg and 15 mg extended-release tablets).[2][3] The metabolism is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][5]

There are three main metabolic pathways for darifenacin:

-

Monohydroxylation: This occurs on the dihydrobenzofuran ring, leading to the formation of 3-hydroxy darifenacin. This is a major pathway.[4][5]

-

Dihydrobenzofuran ring opening: This results in the formation of a different set of metabolites.[4][5]

-

N-dealkylation: This occurs at the pyrrolidine (B122466) nitrogen.[4][5]

The initial products of the hydroxylation and N-dealkylation pathways are the major circulating metabolites of darifenacin.[4] However, it is stated that none of these metabolites are likely to contribute significantly to the overall clinical effect of the parent drug.[4][6]

Pharmacokinetics: Darifenacin vs. 3-Hydroxy Darifenacin

Table 1: Pharmacokinetic Parameters of Darifenacin (Extended-Release Tablets)

| Parameter | 7.5 mg Dose | 15 mg Dose |

| Tmax (steady state) | ~7 hours | ~7 hours |

| Absolute Bioavailability | 15.4% | 18.6% |

| Protein Binding | ~98% | ~98% |

| Volume of Distribution (Vss) | ~163 L | ~163 L |

| Elimination Half-life (t½) | 13-19 hours | 13-19 hours |

| Clearance | ~40 L/h (EMs) | ~32 L/h (PMs) |

*EMs: Extensive Metabolizers; PMs: Poor Metabolizers of CYP2D6. [Source:[2][3][7]]

Pharmacodynamics: Receptor Binding and Activity

Both darifenacin and its 3-hydroxy metabolite exhibit antagonist activity at muscarinic receptors. Darifenacin itself is highly selective for the M3 receptor subtype.[8] The 3-hydroxy metabolite also retains affinity for muscarinic receptors, although its potency is significantly lower than the parent compound. One study reported that the primary metabolite has 11% of the activity of darifenacin, and after correcting for in vivo protein binding, it is considered to be 50-fold less potent.[9]

Table 2: Muscarinic Receptor Binding Affinity (Ki, nM) of 3-Hydroxy Darifenacin

| Receptor Subtype | Ki (nM) |

| M1 | 17.78 |

| M2 | 79.43 |

| M3 | 2.24 |

| M4 | 36.31 |

| M5 | 6.17 |

[Source: Data from experiments in CHO cells]

Despite its presence in circulation, the lower potency of 3-hydroxy darifenacin supports the assertion that it does not contribute significantly to the overall clinical efficacy of darifenacin.[4][6]

Analytical Methodology: Quantification in Human Plasma

Accurate quantification of darifenacin and its metabolites is essential for pharmacokinetic and bioequivalence studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol provides a generalized procedure based on published methods for the quantification of darifenacin in human plasma.

1. Materials and Reagents:

-

Darifenacin reference standard

-

3-Hydroxy darifenacin reference standard

-

Darifenacin-d4 (or other suitable internal standard)

-

HPLC-grade methanol, acetonitrile, dichloromethane, and diethyl ether

-

Formic acid

-

Control human plasma (K2EDTA)

2. Sample Preparation (Liquid-Liquid Extraction):

-

Thaw plasma samples at room temperature.

-

To 400 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution (e.g., Darifenacin-d4 at 2500 ng/mL).

-

Vortex the sample briefly.

-

Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20 v/v).

-

Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100-200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for injection.

3. Chromatographic Conditions:

-

HPLC System: Agilent, Shimadzu, or equivalent.

-

Column: A C18 column (e.g., Zorbax SB C18, 3.5 µm) or an amino column (e.g., NUCLEOSIL 100-5 NH2) can be used.[10]

-

Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Examples include:

-

Acetonitrile: 10 mM Ammonium Acetate Buffer (pH 5) with Methanol (e.g., 90:10 v/v).[10]

-

Acetonitrile: Water with 0.1% Formic Acid (e.g., 90:10:0.1 v/v/v).

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10-20 µL.

4. Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 3000, API 4000).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

5. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking control plasma with known concentrations of darifenacin and 3-hydroxy darifenacin.

-

Process the calibration standards and quality control samples along with the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

-

Determine the concentrations of the unknown samples from the regression equation of the calibration curve.

Conclusion

3-hydroxy darifenacin is a major circulating metabolite of darifenacin, formed primarily through CYP3A4 and CYP2D6-mediated hydroxylation. While it retains activity as a muscarinic antagonist, its potency is substantially lower than the parent compound, and it is not considered to contribute significantly to the overall clinical effect of darifenacin. The quantification of both darifenacin and 3-hydroxy darifenacin in biological matrices is reliably achieved through validated LC-MS/MS methods, which are crucial for comprehensive pharmacokinetic and drug metabolism studies. This guide provides researchers and drug development professionals with the foundational technical information regarding this key metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. ClinPGx [clinpgx.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. researchgate.net [researchgate.net]

Preliminary Investigation into the Therapeutic Potential of 3-Hydroxy Darifenacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the therapeutic potential of 3-Hydroxy Darifenacin (B195073), a primary metabolite of the well-established M3 selective muscarinic receptor antagonist, Darifenacin. While extensive clinical data on 3-Hydroxy Darifenacin as a standalone agent is not currently available, its pharmacological profile as a potent antagonist across multiple muscarinic receptor subtypes warrants further exploration. This document summarizes the existing quantitative data on its receptor binding affinity, outlines relevant experimental protocols for its characterization, and presents its metabolic context and potential signaling pathways. This information serves as a foundational resource for researchers and drug development professionals interested in the further investigation of 3-Hydroxy Darifenacin as a potential therapeutic candidate.

Introduction

Darifenacin is a potent and selective M3 muscarinic receptor antagonist widely used for the treatment of overactive bladder.[1][2][3] Following oral administration, Darifenacin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[4] This metabolic process results in the formation of several metabolites, with 3-Hydroxy Darifenacin being one of the major circulating products.[5] Although traditionally viewed as a metabolite, the distinct pharmacological activity of 3-Hydroxy Darifenacin as a muscarinic antagonist suggests it may possess its own therapeutic potential. This document aims to consolidate the current understanding of 3-Hydroxy Darifenacin to facilitate further research and development.

Quantitative Data: Muscarinic Receptor Binding Affinity

The primary quantitative data available for 3-Hydroxy Darifenacin is its binding affinity (Ki) for the five human muscarinic receptor subtypes (M1-M5). These values were determined in Chinese Hamster Ovary (CHO) cells.[6]

| Receptor Subtype | Ki (nM) |

| M1 | 17.78 |

| M2 | 79.43 |

| M3 | 2.24 |

| M4 | 36.31 |

| M5 | 6.17 |

| Table 1: Binding Affinities (Ki) of 3-Hydroxy Darifenacin for Human Muscarinic Receptor Subtypes.[6] |

Experimental Protocols: Muscarinic Receptor Binding Assay

The determination of the binding affinity (Ki) of a compound like 3-Hydroxy Darifenacin for muscarinic receptors is typically achieved through in vitro radioligand binding assays.

Principle